![molecular formula C19H14N2O5S B2711264 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 337353-37-4](/img/structure/B2711264.png)
3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
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Overview
Description
The compound “3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . It also has a chromen-2-one structure, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring and the chromen-2-one structure would be key features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitrophenyl group could potentially undergo reactions such as reduction .Scientific Research Applications
Antimicrobial Applications
One significant application involves the synthesis and characterization of coumarin-thiazole derivatives, showcasing their potential in antimicrobial activities. The derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one was integrated into polyurethane coatings, demonstrating substantial antimicrobial effects against various microorganisms. This application is particularly relevant in developing antimicrobial surfaces and materials, highlighting the compound's utility in healthcare settings to prevent microbial infections (El‐Wahab et al., 2014).
Fluorescent Probing for Hypoxic Cells
Another application is found in the development of fluorescent probes for biomedical research. A specific derivative, 2-(4-(dimethylamino)phenyl)-3-((1-methyl-4-nitro-1H-imidazol-5-yl)methoxy)-6,8-bis(morpholinomethyl)-4H-chromen-4-one, was designed for the selective detection of hypoxic cells. Its mechanism relies on nitroreductase-catalyzed reduction, making it a valuable tool for imaging disease-relevant hypoxia in tumor cells. This application underscores the potential of such compounds in diagnostic imaging and understanding cellular environments (Feng et al., 2016).
Synthesis of Biologically Active Structures
The compound and its derivatives serve as precursors in synthesizing biologically active structures. A novel synthesis approach developed 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. This method highlights the versatility of these compounds in creating complex molecules with potential biomedical applications (Zhou et al., 2013).
Molecular and Supramolecular Structures
Research into the molecular and supramolecular structures of related derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, provides insights into their chemical behavior and potential applications in material science. These studies offer foundational knowledge for designing compounds with specific physical and chemical properties (Padilla-Martínez et al., 2011).
Thiol Detection and Visualization
A thiol-chromene "click" reaction-based approach was developed for rapid, sensitive, near-infrared (NIR) fluorescent detection of thiols. This method has significant implications for studying thiol-related pathological processes and diseases, offering a novel tool for biomedical research and diagnostics (Yang et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c22-17(15-11-13-3-1-2-4-16(13)26-19(15)23)20-9-10-27-18(20)12-5-7-14(8-6-12)21(24)25/h1-8,11,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULXHMRAVGTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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